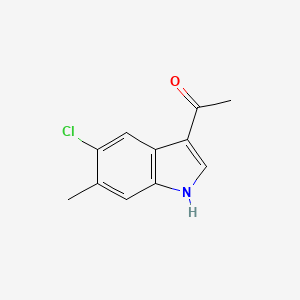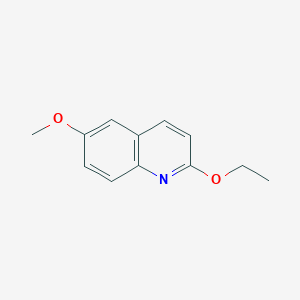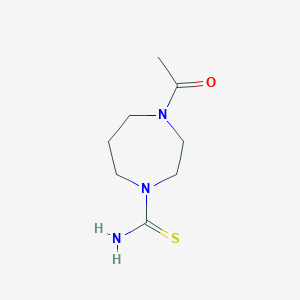
3-Hydroxy-6-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one followed by hydroxylation. Common reagents used in these reactions include nitric acid for nitration and hydroxylating agents such as hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
Oxidation: Oxidized quinolinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-6-nitroquinolin-2(1H)-one would depend on its specific application. For example, in antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary accordingly.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the nitro and hydroxy groups.
6-Nitroquinolin-2(1H)-one: Lacks the hydroxy group.
3-Hydroxyquinolin-2(1H)-one: Lacks the nitro group.
Uniqueness
3-Hydroxy-6-nitroquinolin-2(1H)-one is unique due to the presence of both the hydroxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H6N2O4 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
3-hydroxy-6-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-5-3-6(11(14)15)1-2-7(5)10-9(8)13/h1-4,12H,(H,10,13) |
Clave InChI |
IFJWJDYQZVOTFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)


![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)

![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)

![Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11898475.png)
